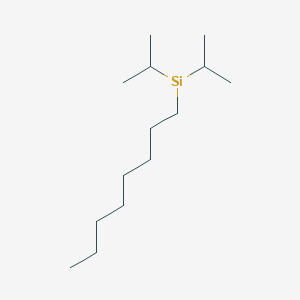

Octyldi(propan-2-yl)silyl

Description

Properties

InChI |

InChI=1S/C14H31Si/c1-6-7-8-9-10-11-12-15(13(2)3)14(4)5/h13-14H,6-12H2,1-5H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMMCABWPRGHAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583636 | |

| Record name | Octyldi(propan-2-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129536-19-2 | |

| Record name | Octyldi(propan-2-yl)silyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Mechanistic Pathways for Octyldi Propan 2 Yl Silyl Precursors and Derivatives

Synthesis of Octyldi(propan-2-yl)chlorosilane and Related Precursors

The primary precursor, octyldi(propan-2-yl)chlorosilane, also known as octyldiisopropylchlorosilane, is a key intermediate for introducing the octyldi(propan-2-yl)silyl moiety. While detailed academic syntheses are not extensively published, its preparation can be inferred from standard organosilicon chemistry methodologies and its commercial availability from suppliers like Gelest. byjus.com

A common industrial route for such compounds involves a two-step process. First, dichlorodiisopropylsilane is synthesized, typically through the reaction of trichlorosilane (B8805176) with two equivalents of an isopropyl Grignard reagent (isopropylmagnesium bromide). The resulting dichlorodiisopropylsilane is then reacted with 1-octene (B94956) in a hydrosilylation reaction, catalyzed by a platinum catalyst like Karstedt's or Speier's catalyst, to form octyldiisopropylchlorosilane.

Alternatively, a Grignard reaction with octyltrichlorosilane and isopropylmagnesium bromide could be employed. The reactivity of chlorosilanes is a critical factor in these syntheses. In general, the reactivity of organofunctional silanes decreases in the order: Si-NR₂ > Si-Cl > Si-NH-Si > Si-O₂CCH₃ > Si-OCH₃ > Si-OCH₂CH₃. gelest.com This high reactivity of chlorosilanes makes them effective silylating agents but also requires careful control of reaction conditions to avoid unwanted side reactions, particularly with trace amounts of water.

Functionalization Reactions Incorporating the this compound Group

The this compound group is introduced into various molecular structures through functionalization reactions, primarily leveraging the reactivity of its chlorosilane precursor. These reactions are pivotal for creating specialized monomers and for surface modification.

Silylation Methodologies in Organic Synthesis

Silylation is a chemical process involving the replacement of an active hydrogen atom in a molecule with a silyl (B83357) group. In the context of octyldi(propan-2-yl)chlorosilane, this typically involves the reaction of the chlorosilane with nucleophiles such as alcohols, amines, or even carbanions. The general mechanism for silylation with a chlorosilane is a bimolecular nucleophilic substitution (SN2) reaction. nih.govlibretexts.org In this concerted, one-step process, the nucleophile attacks the electrophilic silicon atom, leading to the simultaneous expulsion of the chloride leaving group. libretexts.orglibretexts.org

A significant application of this methodology is in the field of chromatography. The surface of silica (B1680970) gel is rich in polar silanol (B1196071) (Si-OH) groups, which can cause undesirable interactions with analytes. To mitigate this, the silica is chemically derivatized. Using octyldiisopropylchlorosilane as the silylating agent allows for the preparation of octyl-bonded phase columns where the bulky diisopropyl groups provide steric hindrance, effectively shielding the underlying surface from interacting with analytes and blocking access to residual, unreacted silanol groups. uky.edu This "steric protection" strategy enhances chromatographic performance and column stability.

Preparation of this compound-Containing Monomers

The unique properties conferred by the this compound group make it a desirable component in monomers designed for specialty polymers and high-performance organic materials. The synthesis of these monomers involves functionalizing a molecule with the silyl group, leaving a polymerizable moiety intact.

One example is the creation of octyldiisopropylsilyl (meth)acrylate . epo.org While a specific synthesis for this monomer is noted in patent literature, a general synthetic route involves the reaction of octyldi(propan-2-yl)chlorosilane with a hydroxyalkyl (meth)acrylate, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), in the presence of a non-nucleophilic base to scavenge the HCl byproduct. google.com

A more complex and well-documented example is the synthesis of N-octyldiisopropylsilyl acetylene (B1199291) bistetracene (NODIPSA-BT) , a high-mobility organic semiconductor. uky.edursc.org The synthesis involves the lithiation of n-octyldiisopropylsilyl acetylene with n-butyllithium (BuLi) to form a lithium acetylide. This potent nucleophile then attacks a bistetracene quinone precursor. The final step is a reductive aromatization using stannous chloride (SnCl₂) to yield the desired NODIPSA-BT product. uky.edu The bulky, solubilizing silyl group is crucial for enabling solution-processing of the otherwise intractable bistetracene core. rsc.orgkaust.edu.sa

| Monomer/Derivative Name | Abbreviation | Key Precursors | Synthetic Reaction Type | Application |

|---|---|---|---|---|

| Octyldiisopropylsilyl (meth)acrylate | - | Octyldi(propan-2-yl)chlorosilane, Hydroxyalkyl (meth)acrylate | Silylation (Etherification) | Antifouling coatings epo.org |

| N-octyldiisopropylsilyl acetylene bistetracene | NODIPSA-BT | This compound acetylene, Bistetracene quinone | Nucleophilic addition, Reductive aromatization | Organic thin-film transistors uky.edukaust.edu.sa |

Reaction Kinetics and Mechanistic Investigations of this compound Transformations

Understanding the kinetics and mechanisms of reactions involving the this compound group is essential for controlling product formation and optimizing material properties.

The primary reaction pathway for functionalization, silylation using octyldi(propan-2-yl)chlorosilane, follows a bimolecular nucleophilic substitution (SN2) mechanism . libretexts.org The reaction rate is dependent on the concentration of both the chlorosilane and the nucleophile (Rate = k[R₃SiCl][Nu]). pdx.edu A key feature of the SN2 mechanism at a silicon center is the formation of a high-energy, pentacoordinated transition state. libretexts.org The reaction rate is highly sensitive to steric hindrance. The bulky isopropyl groups on the silicon atom slow the reaction kinetics compared to less hindered silanes (e.g., trimethylchlorosilane), an effect that can be exploited for selective silylation. pdx.edu

Beyond chemical reactions, mechanistic investigations have focused on the physical transformations of this compound derivatives. Detailed studies on N-octyldiisopropylsilyl acetylene bistetracene (NODIPSA-BT) have revealed a solvent-mediated polymorphic transformation. kaust.edu.saresearchgate.netresearchgate.net

When NODIPSA-BT is solution-processed by spin-coating, it initially forms a metastable "thin-film" polymorph characterized by a slipped one-dimensional (1D) π-stacking motif. kaust.edu.saresearchgate.net Upon exposure to solvent vapor (e.g., chlorobenzene (B131634) or dichloromethane), this metastable phase transforms into a more thermodynamically stable "bulk" polymorph. This bulk phase exhibits a two-dimensional (2D) "brick-layer" molecular packing, which is associated with superior charge transport properties. kaust.edu.sa This transformation has been monitored in-situ using Grazing-Incidence X-ray Diffraction (GIXD), allowing for a kinetic and mechanistic understanding of the solid-state reorganization. The process is understood to be a solution-mediated polymorphic transformation, where the kinetics are governed by the dissolution of the metastable form and the subsequent nucleation and growth of the stable form. nih.govresearchgate.net

| Transformation Type | Compound/System | Proposed Mechanism | Key Findings | Investigative Technique |

|---|---|---|---|---|

| Silylation | Octyldi(propan-2-yl)chlorosilane + Nucleophile | SN2 (Bimolecular Nucleophilic Substitution) | Concerted, one-step process; rate is second-order; slowed by steric hindrance from isopropyl groups. libretexts.orgpdx.edu | Kinetic studies, Stereochemical analysis |

| Polymorphic Transformation | N-octyldiisopropylsilyl acetylene bistetracene (NODIPSA-BT) | Solution-Mediated Polymorphic Transformation | Metastable 1D π-stacking polymorph converts to a stable 2D brick-layer polymorph upon solvent vapor annealing. kaust.edu.saresearchgate.net | In-situ Grazing-Incidence X-ray Diffraction (GIXD) kaust.edu.sa |

Applications of Octyldi Propan 2 Yl Silyl Moieties in Advanced Functional Materials

Surface and Interfacial Engineering

The octyldi(propan-2-yl)silyl group is a powerful tool for modifying the surfaces of both inorganic and organic materials. Its unique structure allows for the manipulation of interfacial properties, which is critical in the development of high-performance hybrid systems and composites.

Role as Adhesion Promoters and Coupling Agents in Hybrid Systems

Silane (B1218182) coupling agents are essential for creating strong and durable bonds between dissimilar materials, such as inorganic fillers (e.g., glass, silica) and organic polymer matrices. specialchem.com They function by forming a chemical bridge at the interface, with the silane portion bonding to the inorganic surface and an organofunctional group reacting with the polymer matrix.

The this compound moiety, typically introduced via a reactive precursor like chloro-octyl-di(propan-2-yl)silane, excels in this role, particularly in inorganic/organic hybrid systems. google.com The silicon atom can form stable covalent bonds (Si-O-Si) with hydroxyl groups present on the surface of inorganic materials. Simultaneously, the long, non-polar octyl chain provides excellent compatibility and entanglement with a wide range of polymer matrices. This dual functionality effectively couples the two phases, enhancing adhesion and reducing the risk of delamination or peeling at the interface. specialchem.com Research on dental composites has shown that the structure of the silane coupling agent, especially the length of the alkyl spacer between the silicon atom and the reactive group, is a key parameter influencing the final properties of the composite material. nih.gov The presence of a long octyl chain can lead to improved mechanical strength by ensuring a robust connection between the filler and the matrix. nih.gov

Surface Derivatization for Tailored Wettability and Compatibility

The chemical nature of a material's surface dictates its interaction with the surrounding environment, governing properties like wettability (hydrophobicity/hydrophilicity) and compatibility. The this compound group is highly effective for surface derivatization to control these characteristics.

A prime example is its use in preparing porous inorganic/organic hybrid particles for chromatographic separations. google.com By reacting a precursor such as chloro-octyl-di(propan-2-yl)silane with a porous silica (B1680970) support, the surface of the silica is functionalized with this compound groups. This process transforms the naturally hydrophilic silica surface into a highly hydrophobic one. The dense layer of long octyl chains and bulky isopropyl groups creates a non-polar stationary phase, which is fundamental for reversed-phase chromatography. This tailored surface exhibits preferential interaction with non-polar analytes, allowing for their separation from more polar compounds. This demonstrates how surface derivatization with this specific silyl (B83357) moiety can be used to engineer tailored compatibility for specific chemical applications.

Impact on Dispersion and Rheological Properties of Composite Materials

In composite materials, the uniform dispersion of filler particles within the polymer matrix is crucial for achieving optimal performance. Agglomeration of fillers can lead to stress concentrations and poor mechanical properties. The this compound moiety, when used to treat filler surfaces, significantly improves dispersion and favorably impacts the rheological (flow) properties of the uncured composite.

The long octyl chains attached to the filler surface act as a steric barrier, preventing the particles from coming into close contact and agglomerating. This enhanced separation improves the wettability of the fillers by the liquid resin. tecmos.com As a result, the viscosity of the composite slurry is often reduced. Studies on dental composites have demonstrated that the structure of the silane coupling agent strongly influences the consistency of the material. nih.gov The use of silanes with long alkyl spacers results in a more significant drop in viscosity upon heating, which can be advantageous during processing. nih.gov This improved dispersion and lower viscosity allow for higher filler loading, which can lead to composites with enhanced stiffness (flexural modulus) and strength. nih.gov

Table 1: Influence of Silane Coupling Agent Structure on Composite Properties This table is based on general principles illustrated in studies on dental composites. nih.gov

| Silane Structural Feature | Impact on Filler Dispersion | Impact on Uncured Rheology (Viscosity) | Impact on Cured Mechanical Properties |

|---|---|---|---|

| Short Alkyl Spacer | Moderate | Higher | Good |

| Long Alkyl Spacer (e.g., Octyl) | Excellent | Lower | Excellent (allows higher filler loading) |

| Bulky Groups (e.g., Isopropyl) | Good (provides steric hindrance) | Moderate | Good |

| Reactive Organic Group | N/A | N/A | Crucial for covalent bonding to matrix |

Polymer Science and Macromolecular Architectures

Beyond surface modification, the this compound group can be integrated directly into polymer chains. This incorporation imparts the moiety's inherent properties—such as hydrophobicity, thermal stability, and solubility—to the entire macromolecule, opening avenues for creating novel polymers and network structures.

This compound-Containing Polymers via Copolymerization

Copolymerization is a versatile method for creating polymers with a combination of properties derived from different monomer units. nih.gov Monomers containing the this compound group can be copolymerized with other functional monomers to produce advanced materials. For instance, silyl ester copolymers are used in self-polishing antifouling paint compositions. google.comgoogle.com In such systems, a silyl group is attached to the polymer backbone. The gradual hydrolysis of the silyl ester bond in seawater exposes a fresh, smooth surface, preventing the settlement of marine organisms. Incorporating an this compound group would enhance the hydrophobic nature of the coating.

The unique steric and electronic properties of the this compound group are also exploited in the synthesis of highly specialized macromolecular architectures. In one example, an n-octyl-di-isopropyl silyl group was used as part of a bridge in a complex pentacene (B32325) dimer designed for intramolecular singlet fission applications. acs.org In this context, the silyl moiety serves as a robust and sterically defined linker, precisely controlling the distance and orientation between the photoactive pentacene units, which is critical for the material's function. This highlights the role of the silyl group in building sophisticated, functional macromolecular structures.

Table 2: Examples of Silyl-Containing Macromolecules and Their Applications

| Macromolecule Type | Silyl Group Role | Key Property | Application | Source |

|---|---|---|---|---|

| Silyl Ester Copolymer | Hydrolyzable Side Group | Controlled Erodibility, Hydrophobicity | Antifouling Coatings | google.com |

| Pentacene Dimer | Structural Bridge/Linker | Precise Chromophore Spacing | Intramolecular Singlet Fission | acs.org |

Cross-linking Efficacy and Network Formation in Silylated Systems

Cross-linking transforms linear polymer chains into a three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com Silyl groups can act as effective sites for cross-linking. When a precursor monomer contains the this compound group along with hydrolyzable groups (e.g., methoxy, ethoxy) on the silicon atom, it can undergo hydrolysis and condensation reactions to form stable Si-O-Si cross-links.

The presence of the bulky this compound groups within the polymer network influences the final architecture. These large, non-polar groups can affect the cross-linking density and the final network topology. They can create a larger mesh size and increase the free volume within the network, potentially leading to materials with greater flexibility. This approach is used to create interpenetrating polymer networks (IPNs), where a silylated polymer network is formed alongside a second, distinct polymer network. researchgate.net The resulting material can exhibit a synergistic combination of properties from both components. The formation of hybrid cross-linked networks, for example, involving both dynamic covalent bonds like organoborate silicone linkages and other interactions, can lead to materials with unique properties such as self-healing or enhanced toughness. google.com

Performance Enhancement in Silyl Ester Copolymers

Silyl ester copolymers are a critical class of binders in self-polishing antifouling marine coatings. The performance of these coatings is intrinsically linked to the hydrolysis rate of the silyl ester groups upon contact with seawater. This hydrolysis process leads to a gradual and controlled erosion of the coating surface, which in turn releases biocides and prevents the settlement of marine organisms. researchgate.net The structure of the trialkylsilyl group plays a pivotal role in determining the rate of this hydrolysis and, consequently, the polishing rate of the coating. researchgate.netnih.gov

The this compound moiety offers a distinct advantage in this context due to the significant steric hindrance provided by the two isopropyl groups attached to the silicon atom. researchgate.net This steric bulk shields the silicon-ester bond from nucleophilic attack by water, thereby moderating the hydrolysis rate. researchgate.net Compared to less sterically hindered silyl esters, such as trimethylsilyl (B98337) or triethylsilyl esters, the this compound ester would be expected to hydrolyze at a slower, more controlled pace. This allows for the formulation of coatings with a predictable and extended service life, which is a crucial factor for commercial and naval vessels. researchgate.net

Research has shown that the erosion rate of random copolymers containing trialkylsilyl methacrylate (B99206) units is directly affected by both the polarity and the steric hindrance of the alkyl groups linked to the silicon atom. researchgate.net By incorporating the this compound group, formulators can achieve a desirable balance between hydrophobicity, conferred by the octyl group, and a controlled hydrolysis rate, governed by the bulky isopropyl groups. This allows for the fine-tuning of the coating's polishing behavior to suit different operational conditions, such as vessel speed and activity levels.

Below is a table summarizing the expected influence of different silyl groups on the hydrolysis rate of silyl ester copolymers in antifouling coatings.

| Silyl Group | Steric Hindrance | Expected Hydrolysis Rate |

| Trimethylsilyl | Low | High |

| Triethylsilyl | Moderate | Medium |

| Tri-n-butylsilyl | High | Low |

| This compound | Very High | Very Low |

This table provides a qualitative comparison based on the principles of steric hindrance in chemical reactions.

Specialized Functional Materials and Devices

The unique properties of the this compound group also lend themselves to a variety of specialized applications beyond marine coatings, particularly in the realm of high-performance functional materials and devices.

In the field of organic electronics, the design and synthesis of novel conjugated polymers are paramount for the development of next-generation devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.netwikipedia.orgadvancedsciencenews.com The performance of these devices is highly dependent on the molecular packing and morphology of the organic semiconductor layer. nih.govmdpi.com The introduction of bulky side chains onto the conjugated polymer backbone is a common strategy to control these properties. mdpi.comchalmers.se

The this compound moiety, when attached as a side chain to a conjugated polymer, can significantly influence the polymer's solubility, processability, and solid-state ordering. The long octyl chain can enhance solubility in common organic solvents, facilitating the solution-based processing of these materials into thin films. tcichemicals.com Simultaneously, the bulky di-isopropylsilyl group can prevent excessive aggregation of the polymer chains, which can be detrimental to charge transport. By carefully balancing these effects, it is possible to achieve a favorable morphology for efficient charge carrier mobility. mdpi.com

While direct integration of a polymer solely featuring this compound side chains into a complete device is not yet widely reported, the principles of side-chain engineering are well-established. For instance, varying the alkyl chain length and branching on silyl-substituted thiophene-based polymers has been shown to tune the electronic properties and device performance. The unique steric profile of the this compound group makes it a promising candidate for future research in this area, potentially leading to materials with optimized performance for OFETs and other optoelectronic applications. mdpi.com

In the field of chromatography, the stationary phase plays a crucial role in the separation of chemical compounds. nih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique that employs a nonpolar stationary phase to separate compounds based on their hydrophobicity. phenomenex.comwaters.com These stationary phases are typically prepared by modifying a silica support with nonpolar functional groups, most commonly octadecyl (C18) chains. spectrumchemical.com

The modification of silica with octyldi(propan-2-yl)silane would result in a novel stationary phase with unique separation characteristics. The long octyl chain would provide the necessary hydrophobicity for the retention of nonpolar analytes. chromtech.com More interestingly, the bulky di-isopropyl groups would create a sterically hindered environment at the silica surface. This steric hindrance can lead to shape-selective separations, where the retention of an analyte is not only dependent on its hydrophobicity but also on its molecular size and shape. chromatographyonline.comlcms.cz

This shape selectivity could be particularly advantageous for the separation of complex mixtures of isomers or other closely related compounds that are difficult to resolve on conventional C18 columns. The unique geometry of the this compound group would offer a different selectivity profile compared to traditional linear alkyl chain phases.

The table below outlines the potential characteristics of an this compound-modified silica stationary phase in comparison to a standard C18 phase.

| Stationary Phase | Primary Separation Mechanism | Potential Advantage |

| Octadecyl (C18) | Hydrophobic Interactions | General purpose for nonpolar compounds |

| This compound | Hydrophobic and Steric Interactions | Enhanced shape selectivity for isomers and complex mixtures |

The interaction of biological systems with synthetic materials is a critical consideration in the design of medical implants, biosensors, and drug delivery systems. nih.govsemanticscholar.org A key factor governing these interactions is the initial adsorption of proteins onto the material surface, which can trigger a cascade of biological responses, including cell adhesion, inflammation, and blood coagulation. semanticscholar.orgnih.gov Consequently, the development of materials that can control or resist protein adsorption is of great interest. nih.gov

The surface modification of biomaterials with well-defined chemical functional groups is a powerful strategy to modulate their bio-interfacial properties. researchgate.netmdpi.com While specific studies on surfaces modified with this compound are limited, the known properties of this moiety allow for informed predictions of its potential behavior in a biological environment. The long octyl chain would render the surface hydrophobic, which generally tends to promote protein adsorption due to hydrophobic interactions with nonpolar domains of proteins.

However, the bulky and sterically hindering di-isopropyl groups could play a counteracting role. The steric hindrance could physically prevent large biomolecules like proteins from approaching and adsorbing onto the surface. This concept of creating protein-resistant surfaces through steric repulsion is a well-established principle, often achieved using grafted polymer brushes like polyethylene (B3416737) glycol (PEG). nih.gov The this compound group could offer a simpler, non-polymeric approach to introducing steric hindrance.

The ultimate biocompatibility of a surface modified with this compound would depend on the interplay between the hydrophobic attraction of the octyl chain and the steric repulsion of the di-isopropyl groups. Further research is needed to elucidate the precise nature of these interactions and to determine the potential of this functional group in applications such as creating non-fouling surfaces or patterned substrates for controlled cell adhesion. google.com

Advanced Analytical and Characterization Methodologies for Octyldi Propan 2 Yl Silyl Compounds and Modified Materials

Spectroscopic Analysis of Molecular Structure and Bonding (e.g., NMR, FTIR, Raman, Mass Spectrometry)

Spectroscopic techniques are indispensable for the detailed structural elucidation of octyldi(propan-2-yl)silyl compounds. researchgate.netuclouvain.be They provide definitive information on the molecular framework, confirming the presence of the silyl (B83357) group and its connectivity to other moieties. utoronto.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for characterizing the molecular structure. In ¹H NMR spectroscopy, the protons of the this compound group exhibit characteristic chemical shifts. For instance, the methyl protons of the dimethylsilyl group in poly(silyl ethers) typically appear around 0.2 ppm. researchgate.net The protons of the octyl chain and isopropyl groups would also show distinct signals, allowing for unambiguous identification of the compound's structure. ¹³C NMR complements this by providing data on the carbon skeleton.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy are powerful for identifying specific functional groups and bonds. spectroscopyonline.comnih.gov In organosilicon compounds, characteristic vibrations associated with Si-C, Si-O, and C-H bonds can be readily identified. researchgate.net For example, Si-O-Si vibrations in siloxane-based materials give rise to strong absorption bands. mt.com While FTIR is sensitive to polar vibrations, Raman spectroscopy excels in detecting non-polar vibrations, making the two techniques highly complementary for a complete vibrational analysis of silyl-modified materials. spectroscopyonline.comnih.govmt.com

Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns of this compound compounds. wikipedia.orguni-saarland.de The fragmentation of ethers, including silyl ethers, often involves cleavage alpha to the oxygen atom. chemistrynotmystery.commiamioh.edu The resulting mass spectrum displays a unique pattern of fragment ions that serves as a molecular fingerprint, aiding in structural confirmation. libretexts.org

| Technique | Information Obtained | Typical Application for this compound Compounds |

|---|---|---|

| NMR (¹H, ¹³C) | Detailed molecular structure, connectivity, and chemical environment of atoms. utoronto.ca | Confirming the presence and structure of the octyl and diisopropyl groups on the silicon atom. |

| FTIR/Raman | Identification of functional groups and bond vibrations (e.g., Si-C, Si-O, C-H). spectroscopyonline.comnih.gov | Verifying the covalent attachment of the silyl group to a surface or another molecule. |

| Mass Spectrometry | Molecular weight determination and structural information from fragmentation patterns. wikipedia.org | Confirming the mass of the parent molecule and analyzing cleavage patterns to verify structure. |

Chromatographic and Separation Techniques for Purity and Compositional Analysis

Chromatographic methods are essential for assessing the purity of this compound compounds and analyzing the composition of reaction mixtures.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. birchbiotech.com It is widely used to determine the purity of starting materials like this compound chloride and to monitor the progress of reactions involving these compounds. derpharmachemica.com When coupled with a mass spectrometer (GC-MS), it allows for both separation and identification of individual components in a mixture. birchbiotech.com The choice of the capillary column, such as a DB-624, and operating conditions like temperature programming and carrier gas flow are critical for achieving good separation. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is another vital separation technique, particularly for less volatile or thermally sensitive compounds. It is often employed to analyze and purify products that have been protected with a silyl ether group, such as oligonucleotides modified with this compound groups. researchgate.net The selection of the stationary phase and mobile phase composition is tailored to the specific polarity and properties of the analyte.

| Technique | Primary Use | Example Application |

|---|---|---|

| Gas Chromatography (GC) | Purity assessment of volatile silyl compounds and reaction monitoring. birchbiotech.com | Determining the percentage purity of this compound chloride. derpharmachemica.com |

| High-Performance Liquid Chromatography (HPLC) | Analysis and purification of less volatile or derivatized compounds. | Separating and analyzing oligonucleotides protected with the this compound group. researchgate.net |

Microscopic and Imaging Techniques for Surface and Morphological Characterization (e.g., AFM, SEM, TEM)

When this compound groups are used to modify surfaces, microscopic techniques are crucial for characterizing the resulting morphology and topography at the micro- and nanoscale. e3s-conferences.org

Atomic Force Microscopy (AFM) is used to image surfaces at the nanometer scale, providing quantitative data on features like surface roughness and the homogeneity of silyl monolayers. researchgate.net AFM can reveal how the deposition of silyl layers alters the surface topography. researchgate.netresearchgate.net It can also be used to probe local properties like adhesion, distinguishing between hydrophobic silyl-modified regions and other surface areas. researchgate.net

Transmission Electron Microscopy (TEM) involves transmitting electrons through an ultrathin sample to visualize its internal structure with near-atomic resolution. measurlabs.comresearchgate.netnih.gov In the context of materials functionalized with this compound groups, TEM can be used to characterize the structure of nanoparticles or thin films where these groups are incorporated, revealing details about their size, shape, and dispersion within a matrix. researchgate.netresearchgate.net

| Technique | Characterization Focus | Information Gained for Silyl-Modified Surfaces |

|---|---|---|

| Atomic Force Microscopy (AFM) | Nanoscale surface topography and properties. researchgate.net | Surface roughness, monolayer homogeneity, and local adhesion forces. researchgate.netresearchgate.net |

| Scanning Electron Microscopy (SEM) | Micro- to nanoscale surface morphology. e3s-conferences.org | Coating uniformity, texture, and presence of surface defects. mdpi.com |

| Transmission Electron Microscopy (TEM) | Internal structure and nanoscale features. researchgate.net | Dispersion and morphology of silyl-functionalized nanoparticles or layers within a material. researchgate.net |

Thermal and Mechanical Characterization of this compound-Modified Systems

The incorporation of this compound groups can significantly alter the thermal and mechanical properties of materials. nih.gov Techniques that measure these changes are vital for application-focused development.

Thermal Analysis , including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides insights into the thermal stability and phase behavior of materials. mtoz-biolabs.comyoutube.com TGA measures changes in mass as a function of temperature, indicating the temperatures at which degradation or decomposition occurs. mtoz-biolabs.comresearchgate.net DSC measures the heat flow into or out of a sample during a temperature change, allowing for the determination of melting points, glass transition temperatures (Tg), and other phase transitions. nih.gov For polymers or coatings containing silyl ethers, these techniques can quantify the effect of the silyl group on thermal stability. mdpi.comacs.org

Mechanical Characterization assesses properties like hardness, flexibility, and impact resistance. specialchem.com When this compound groups are part of a coating formulation, these properties are critical for performance and durability. nih.govepo.org For instance, the addition of silyl-containing compounds can influence the storage modulus and impact resistance of a polymer film. mdpi.com Techniques like tensile testing can be used to measure the cohesive and adhesive strength of coatings on various substrates. diva-portal.org

| Technique | Property Measured | Relevance to Silyl-Modified Systems |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss versus temperature. mtoz-biolabs.com | Determines thermal stability and decomposition temperatures. mdpi.comresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Heat flow associated with thermal transitions. | Measures glass transition temperature (Tg), melting points, and crystallization behavior. youtube.com |

| Mechanical Testing (e.g., Tensile, Impact) | Hardness, flexibility, impact resistance, adhesion. specialchem.com | Evaluates the durability and performance of coatings and modified materials. nih.govdiva-portal.org |

Theoretical and Computational Studies on Octyldi Propan 2 Yl Silyl Systems

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule like octyldi(propan-2-yl)silyl. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule, which in turn governs its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

For a typical trialkylsilyl compound, the silicon atom's electropositive nature and the steric bulk of the alkyl groups (octyl and two propan-2-yl groups in this case) significantly influence the electronic environment. The inductive effect of the alkyl groups increases the electron density at the silicon center, affecting its reactivity towards electrophiles and nucleophiles.

Table 1: Predicted Electronic Properties of Analogous Trialkylsilyl Compounds

| Property | Predicted Value Range | Significance for this compound |

| HOMO Energy | -9.0 to -7.0 eV | Influences susceptibility to electrophilic attack. |

| LUMO Energy | 1.0 to 3.0 eV | Influences susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.0 to 12.0 eV | Suggests high kinetic stability. |

| Dipole Moment | 0.5 to 1.5 D | Indicates a moderate degree of polarity. |

Note: The data in this table are representative values for similar trialkylsilyl compounds and serve as an estimation for this compound in the absence of direct experimental or computational data.

Reactivity descriptors, such as Fukui functions and local softness, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. For this compound, the silicon atom would be a primary site for nucleophilic attack, while reactions involving the alkyl chains would likely proceed via radical mechanisms under appropriate conditions.

Molecular Modeling and Simulation of Intermolecular Interactions

Molecular modeling and simulations, particularly molecular dynamics (MD), are powerful tools for studying the condensed-phase behavior of molecules like this compound. These simulations provide insights into how molecules interact with each other and with their environment, which is crucial for understanding macroscopic properties such as boiling point, viscosity, and solubility.

The intermolecular interactions of this compound would be dominated by van der Waals forces, specifically London dispersion forces, due to the nonpolar nature of the octyl and propan-2-yl groups. The long octyl chain would contribute significantly to these interactions, leading to a relatively high boiling point compared to smaller trialkylsilanes.

MD simulations can be used to calculate the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance from a reference molecule. This provides a picture of the local structure in the liquid state. Furthermore, simulations can predict the self-diffusion coefficient, which is related to the mobility of the molecules and the viscosity of the bulk liquid.

Design Principles for this compound-Containing Functional Materials

The unique combination of a bulky, sterically hindering silyl (B83357) group and a long alkyl chain in this compound makes it a candidate for use in the design of functional materials. Computational studies can guide the design of such materials by predicting their properties before synthesis.

One potential application is in the formation of self-assembled monolayers (SAMs) on various substrates. The silyl group can act as a headgroup that anchors the molecule to a surface (e.g., silica (B1680970) or other oxides), while the octyl chains would form a hydrophobic outer layer. Molecular modeling can be used to predict the packing density, tilt angle, and thickness of such a monolayer, which are critical parameters for applications in surface modification, lubrication, and biocompatible coatings.

In the context of polymer chemistry, this compound moieties could be incorporated into polymer backbones or as side chains to tune the material's properties. For instance, their inclusion could enhance thermal stability, increase hydrophobicity, and modify the mechanical properties of the resulting polymer. Computational tools can be used to screen different polymer architectures and predict their performance characteristics, thereby accelerating the materials discovery process.

Future Research Trajectories and Emerging Paradigms in Octyldi Propan 2 Yl Silyl Chemistry

Sustainable Synthesis and Green Chemistry Innovations

The future of synthesizing Octyldi(propan-2-yl)silyl and related compounds will undoubtedly be guided by the principles of green chemistry. Traditional methods for creating silyl (B83357) ethers often involve silyl chlorides, such as n-Octyldiisopropylchlorosilane, and an amine base, which can generate stoichiometric amounts of salt waste. wikipedia.org

Future research would likely focus on developing catalytic, atom-economical routes. Potential avenues for the sustainable synthesis of this compound could include:

Dehydrogenative Coupling: This involves the reaction of a hydrosilane (Octyldi(propan-2-yl)silane) with an alcohol, releasing only hydrogen gas as a byproduct. google.com Research in this area would seek to identify efficient and selective catalysts, potentially based on earth-abundant metals, that can operate under mild conditions.

Solvent-Free and Catalyst-Free Methods: Innovations in the broader field of silyl ether synthesis have demonstrated the feasibility of reactions without solvents or catalysts, for instance, using silylating agents like hexamethyldisilazane. parchem.com Adapting such methodologies for the specific synthesis of this compound would represent a significant advancement in green chemistry.

A comparative look at potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Research Challenges for this compound |

| Dehydrogenative Coupling | High atom economy (H₂ byproduct), mild conditions possible. | Development of specific, efficient catalysts for the bulky diisopropyl groups. |

| Catalyst-Free Silylation | Simplified purification, reduced waste, lower cost. | Overcoming the steric hindrance of the diisopropyl groups to achieve reasonable reaction rates and yields. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Optimization of reaction parameters (temperature, power) for this specific compound. |

Development of Multifunctional this compound-Based Materials

The unique combination of a long alkyl chain (octyl) and bulky isopropyl groups suggests that this compound could be a valuable component in multifunctional materials. The octyl group imparts lipophilicity and can influence properties like solubility and interfacial behavior, while the diisopropylsilyl moiety provides steric bulk and chemical stability.

Future research could explore the incorporation of the this compound group into polymers and other materials to create:

Degradable Polymers: The silyl ether linkage is susceptible to cleavage under specific conditions (e.g., acidic pH). nih.gov By incorporating this group into a polymer backbone, materials could be designed for controlled degradation, which is highly desirable for biomedical applications like drug delivery systems or temporary medical devices. nih.gov The rate of degradation could potentially be tuned by the steric hindrance provided by the diisopropyl groups. nih.gov

Self-Healing Materials: The dynamic nature of the silyl ether bond can be exploited to create malleable and reprocessable polymer networks. scispace.com Materials incorporating the this compound moiety could exhibit self-healing properties, where broken bonds can reform under specific stimuli like heat.

Hydrophobic Coatings: The long alkyl chain of the octyl group makes it a prime candidate for creating superhydrophobic surfaces. Materials functionalized with this compound could be used to coat a variety of substrates, rendering them water-repellent and self-cleaning.

Integration into Novel Nanotechnological Applications

Nanotechnology represents a significant frontier where the properties of the this compound group could be leveraged. scispace.comnih.gov The controlled functionalization of nanoparticle surfaces is crucial for their stability, dispersibility, and interaction with their environment.

Emerging paradigms in this area include:

Surface-Modified Nanoparticles: The this compound group could be used to functionalize the surface of silicon or other nanoparticles. This could prevent agglomeration, improve their dispersibility in organic media, and passivate the surface to enhance photoluminescence or other quantum effects. tum.de

Nanocarriers for Drug Delivery: The lipophilic nature of the octyl group could be utilized in the design of lipid nanoparticles or other nanocarriers for the delivery of hydrophobic drugs. google.com The silyl ether linkage could act as a trigger for drug release in the acidic environment of tumor cells or endosomes. nih.gov

Nanomaterials for Chromatography: Silyl ethers are fundamental to the preparation of stationary phases for chromatography. A patent mentions the use of chloro-octyl-di(propan-2-yl)silane in the preparation of porous inorganic/organic hybrid particles for chromatographic separations, indicating a potential application in high-performance analytical and purification technologies. google.com

Mechanistic Understanding of Complex this compound-Mediated Processes

A deeper understanding of the reaction mechanisms involving the this compound group is crucial for optimizing its use and designing new applications. The steric bulk of the two isopropyl groups is expected to play a significant role in its reactivity compared to less hindered silyl ethers.

Key areas for future mechanistic studies include:

Kinetics of Formation and Cleavage: Detailed kinetic studies on the formation and cleavage of this compound ethers under various conditions (e.g., different pH values, catalysts, solvents) would provide valuable data for its application as a protecting group in organic synthesis. organic-chemistry.orgharvard.edu This would allow for a quantitative comparison of its stability relative to other common silyl ethers like TIPS (triisopropylsilyl) or TBDMS (tert-butyldimethylsilyl). wikipedia.orgbeilstein-journals.org

Role in Directing Chemical Reactions: Silyl groups can influence the stereochemical outcome of reactions at neighboring positions. Investigating how the this compound group directs the stereoselectivity of glycosylations, aldol (B89426) reactions, or other stereoselective transformations is a promising research avenue. beilstein-journals.org

Computational Modeling: Density functional theory (DFT) and other computational methods could be employed to model the transition states of reactions involving this compound. This would provide insights into the electronic and steric effects that govern its reactivity and could aid in the rational design of new catalysts and reaction conditions.

Q & A

Q. How can researchers integrate secondary data (e.g., crystallographic databases) into original studies on silyl-ligand systems?

- Methodological Answer : Extract bond length/angle data from repositories like the Cambridge Structural Database to inform ligand design. Combine with computational models to predict new ligand geometries. For example, average bond enthalpies from databases can guide thermodynamic studies of ligand-metal interactions .

Q. What novel applications exist for this compound groups beyond traditional catalysis?

- Methodological Answer : Explore their use in polymer chemistry as crosslinkers or in surface functionalization (e.g., silicon wafer coatings). Characterize surface adhesion via atomic force microscopy (AFM) and compare with siloxane-based alternatives. Recent studies highlight silyl ligands' potential in photoresist materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.